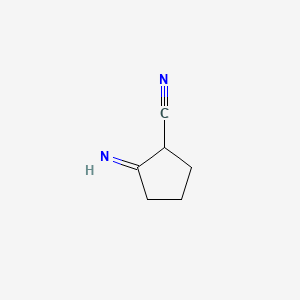
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
3-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as 3-methyl-5-oxoproline, is a chemical compound with the molecular weight of 143.14 . It is a derivative of the natural amino acid, pyroglutamic acid .
Synthesis Analysis
A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The InChI code for 3-Methyl-5-oxopyrrolidine-2-carboxylic acid is1S/C6H9NO3/c1-3-2-4 (8)7-5 (3)6 (9)10/h3,5H,2H2,1H3, (H,7,8) (H,9,10) . The compound contains a pyrrolidine ring attached to a carboxylic acid group and a methyl ester group . Chemical Reactions Analysis
The compound is a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . It is used in the pharmaceutical industry for various purposes .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 148-152°C . It has a molecular weight of 143.14 and its storage temperature is room temperature .Applications De Recherche Scientifique
Antiviral Agent
This compound has been used as an inactivator of various viruses, including hepatitis B surface virus, vaccinia virus, herpes simplex virus, and influenza virus, except poliovirus .
Antiepileptic Action
It is a potential inhibitor of GABA transaminase, which increases the amount of GABA and exhibits antiepileptic action .
Antibacterial and Antifungal Agent
Derivatives of 5-oxopyrrolidine have shown promise in targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .
Hypoxia Treatment
Compounds derived from this acid have demonstrated the ability to increase the lifespan and number of surviving animals under different hypoxic states .
Synthesis of Derivatives
A diastereoselective method for preparing derivatives of this compound has been developed for potential pharmaceutical applications .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as proline and derivatives . These compounds contain proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Mode of Action
It’s structurally similar to pyroglutamic acid (also known as 5-oxoproline), a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . This suggests that 3-Methyl-5-oxopyrrolidine-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Pyroglutamic acid, a structurally similar compound, is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . This suggests that 3-Methyl-5-oxopyrrolidine-2-carboxylic acid may potentially affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its structural similarity to pyroglutamic acid, it may have similar effects, such as opposing the action of glutamate, including in the brain .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Propriétés
IUPAC Name |
3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947329 | |
| Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
2446-05-1 | |
| Record name | NSC83639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















